

Molar Extinction Coefficient of DPPH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diphenyl-2-picrylhydrazine**

Cat. No.: **B155456**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). This crucial parameter is fundamental for the accurate quantification of antioxidant activity in various substances, a cornerstone of research in pharmacology, food science, and drug development. This document outlines the reported values of the molar extinction coefficient, details the experimental protocol for its determination, and illustrates the underlying chemical principles.

Quantitative Data: Molar Extinction Coefficient of DPPH

The molar extinction coefficient (ϵ) of DPPH is a measure of how strongly it absorbs light at a particular wavelength. This value is dependent on the solvent used. The most commonly employed solvents for the DPPH assay are methanol and ethanol, with the maximum absorbance (λ_{max}) typically observed between 515 nm and 517 nm.^{[1][2]} Below is a summary of reported molar extinction coefficient values for DPPH in these solvents.

Molar Extinction Coefficient (ϵ) ($M^{-1} cm^{-1}$)	Solvent	Wavelength (λ_{max}) (nm)	Reference
1.25×10^4	Methanol or Ethanol	515	Kim et al. (2002) as cited in [1]
1.16×10^4	Methanol or Ethanol	515	Unknown Primary Source as cited in [1]
1.09×10^4	Methanol or Ethanol	515	Unknown Primary Source as cited in [1]
$10,870 \pm 200$	Methanol	515	[3]

Note: The variability in reported values can be attributed to minor differences in experimental conditions, such as solvent purity, temperature, and the specific spectrophotometer used. It is best practice to determine the molar extinction coefficient empirically under the specific conditions of your laboratory.

Experimental Protocol: Determination of DPPH Molar Extinction Coefficient

The determination of the molar extinction coefficient of DPPH is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.

2.1. Principle

The Beer-Lambert Law is expressed as:

$$A = \epsilon cl$$

Where:

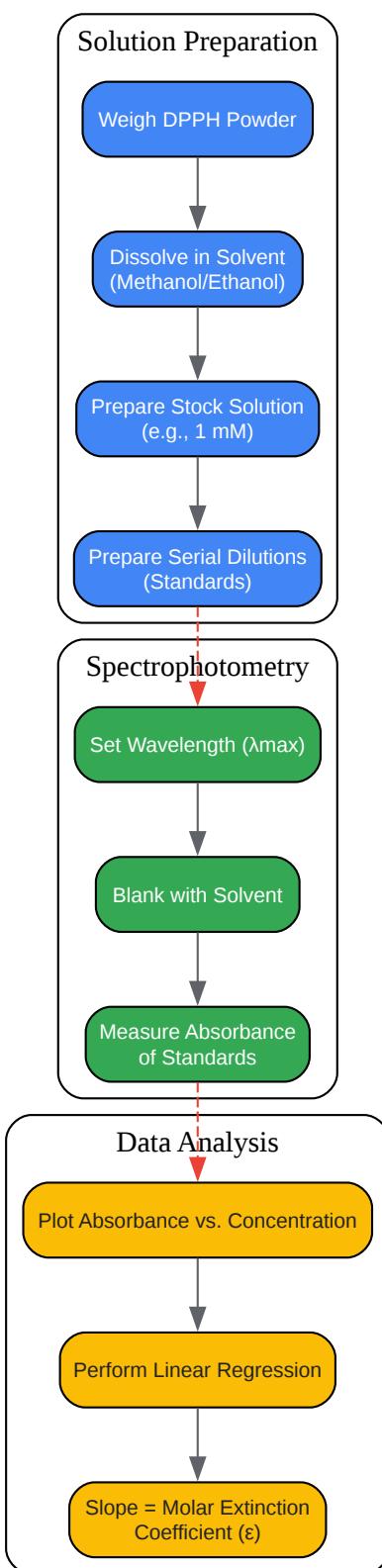
- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient ($M^{-1} cm^{-1}$)

- c is the concentration of the absorbing species (M)
- l is the path length of the cuvette (typically 1 cm)

By preparing a series of DPPH solutions of known concentrations and measuring their absorbance at the λ_{max} , a standard curve can be plotted. The molar extinction coefficient is then determined from the slope of this curve.

2.2. Materials and Reagents

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) powder
- High-purity methanol or ethanol
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)


2.3. Procedure

- Preparation of DPPH Stock Solution (e.g., 1 mM):
 - Accurately weigh a precise amount of DPPH powder. The molecular weight of DPPH is 394.32 g/mol. For a 1 mM (10^{-3} M) solution, weigh out 39.43 mg of DPPH.
 - Dissolve the weighed DPPH in 100 mL of methanol or ethanol in a volumetric flask.
 - Ensure the DPPH is completely dissolved. The solution should be protected from light, as DPPH is light-sensitive.[\[2\]](#)
- Preparation of Standard Solutions:

- Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.1 mM, 0.08 mM, 0.06 mM, 0.04 mM, 0.02 mM).
- For example, to prepare a 0.1 mM solution, transfer 10 mL of the 1 mM stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.
- Spectrophotometric Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.
 - Set the wavelength to the λ_{max} of DPPH in the chosen solvent (typically around 515-517 nm).[1][2] To determine the exact λ_{max} , scan the absorbance of one of the standard solutions across a range of wavelengths (e.g., 450-600 nm).
 - Use the pure solvent (methanol or ethanol) as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution in a 1 cm quartz cuvette. Perform each measurement in triplicate for accuracy.
- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis against the concentration (c) in M on the x-axis.
 - The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
 - Perform a linear regression analysis on the data points. The slope of the line is equal to the molar extinction coefficient (ϵ) since the path length (l) is 1 cm.

Signaling Pathways and Experimental Workflows

The core of the DPPH assay lies in the reaction between the stable DPPH radical and an antioxidant molecule. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molar extinction coefficient of DPPH.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Stoichio-Kinetic Model for the DPPH \cdot Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Molar Extinction Coefficient of DPPH: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155456#what-is-the-molar-extinction-coefficient-of-dpph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com